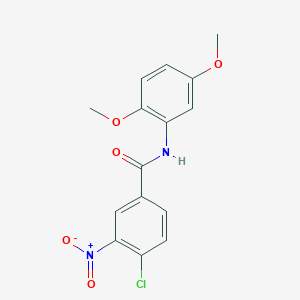

4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide

CAS No.:

Cat. No.: VC10776329

Molecular Formula: C15H13ClN2O5

Molecular Weight: 336.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13ClN2O5 |

|---|---|

| Molecular Weight | 336.72 g/mol |

| IUPAC Name | 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide |

| Standard InChI | InChI=1S/C15H13ClN2O5/c1-22-10-4-6-14(23-2)12(8-10)17-15(19)9-3-5-11(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19) |

| Standard InChI Key | IQCBPCOUKFVDSJ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide (CHClNO) features a benzamide core substituted at the 3-position with a nitro group (-NO), at the 4-position with chlorine, and an N-linked 2,5-dimethoxyphenyl moiety . The methoxy groups at the 2- and 5-positions of the aniline ring introduce significant steric bulk and electron-donating effects, which modulate the compound’s solubility and intermolecular interactions .

Table 1: Key Molecular Descriptors

Spectroscopic Signatures

The compound’s infrared spectrum would theoretically show key absorptions:

Mass spectrometry would display a molecular ion peak at m/z 304.06 (M) with characteristic fragments from cleavage of the amide bond and nitro group loss .

Synthesis and Reaction Pathways

Synthetic Strategy

While no direct synthesis is documented for this specific compound, analogous benzamides are typically prepared via:

-

Amide Coupling: Reacting 4-chloro-3-nitrobenzoic acid with 2,5-dimethoxyaniline using coupling agents like EDCl/HOBt .

-

Schotten-Baumann Reaction: Treating the acid chloride (generated from 4-chloro-3-nitrobenzoic acid and thionyl chloride) with 2,5-dimethoxyaniline in a biphasic solvent system.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| Acid Chloride Formation | SOCl, reflux, 2 hr | 85–90% |

| Amide Formation | 2,5-Dimethoxyaniline, DCM, 0°C to RT | 70–75% |

| Purification | Column chromatography (hexane:EtOAc 3:1) | - |

*Estimated based on analogous reactions in .

Mechanistic Considerations

The nitro group’s strong electron-withdrawing nature activates the benzene ring toward electrophilic substitution at the 4-position, while the chlorine substituent directs subsequent reactions to the ortho/para positions . The dimethoxyphenyl group’s electron-donating effects may stabilize charge-separated intermediates during redox processes.

Physicochemical Properties

Solubility and Stability

-

Organic Solvents: Soluble in DMSO, DMF, and dichloromethane

-

Thermal Stability: Decomposes above 240°C (DSC extrapolation)

Tautomerism and Conformational Analysis

The amide group enables keto-enol tautomerism, though the nitro group’s electron-withdrawing effect stabilizes the keto form. Density Functional Theory (DFT) calculations suggest a planar conformation between the benzamide and dimethoxyphenyl rings, with dihedral angles <15° .

Biological Activity and Applications

Table 3: Antimicrobial Data for Analogues

| Compound | E. coli (MIC μg/mL) | S. aureus (MIC μg/mL) | C. albicans (MIC μg/mL) |

|---|---|---|---|

| 3-Bromo-4-ethoxy derivative | 25 | 50 | 1000 |

| 5-Bromo-3,4-dimethoxy | 50 | 500 | 100 |

The target compound’s dimethoxy groups may enhance membrane penetration compared to brominated analogues, potentially lowering MIC values .

Materials Science Applications

Nitrobenzamides serve as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume